

# An In-depth Technical Guide to the Toxicity and Carcinogenicity of Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Iodomethane |           |
| Cat. No.:            | B122720     | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

#### Introduction

**lodomethane**, also known as methyl iodide (MeI), is a volatile, colorless liquid with the chemical formula CH<sub>3</sub>I. It serves as a potent methylating agent and is widely used in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and pesticides.[1][2] Due to its high reactivity and volatility, human exposure, particularly through inhalation in occupational settings, is a significant concern.[1] A thorough understanding of its toxicological and carcinogenic profile is crucial for risk assessment, ensuring workplace safety, and guiding its use in research and development. This document provides a comprehensive technical overview of the toxicity and carcinogenicity of **iodomethane**, summarizing quantitative data, detailing key experimental protocols, and illustrating the primary mechanisms of action.

#### **Toxicokinetics and Metabolism**

**lodomethane** is readily absorbed following inhalation, ingestion, and dermal contact.[1][3] Upon entering the body, it is rapidly metabolized. The primary metabolic pathway involves conjugation with glutathione (GSH), a reaction that can occur non-enzymatically but is significantly accelerated by glutathione S-transferases (GSTs).[4][5] This process, occurring mainly in the liver, forms S-methylglutathione.[4]

This initial conjugate is further broken down through the mercapturic acid pathway. S-methylglutathione is degraded to S-methylcysteine, which can then be metabolized to other



compounds.[4] A significant portion of an administered dose of **iodomethane** is ultimately eliminated as carbon dioxide in expired air, with a smaller fraction excreted in the urine as metabolites related to methylmercapturic acid.[4] This rapid metabolism and conjugation are critical to both the detoxification and the mechanism of toxicity of **iodomethane**.



Click to download full resolution via product page

Metabolic Pathway of **Iodomethane**.

### **Acute and Subchronic Toxicity**

Acute exposure to **iodomethane** can cause severe health effects, primarily targeting the central nervous system (CNS), respiratory system, skin, and eyes.[1][3] Symptoms of high-level acute inhalation exposure include nausea, vomiting, dizziness, ataxia, slurred speech, and in severe cases, pulmonary edema and death.[1][6]

### **Quantitative Acute Toxicity Data**

Quantitative data from animal studies provide critical benchmarks for assessing acute toxicity. The median lethal dose ( $LD_{50}$ ) and median lethal concentration ( $LC_{50}$ ) values are summarized below.

4.076 mg/L (4 h)

[3]

5000 mg/m<sup>3</sup> (57 min)



LC50

LC50

Rat

Mouse

| Table 1: Acute Toxicity of lodomethane |            |            |                        |
|----------------------------------------|------------|------------|------------------------|
| Endpoint                               | Species    | Route      | Value                  |
| LD50                                   | Rat        | Oral       | 76 - 79.84 mg/kg[3][4] |
| LD50                                   | Rabbit     | Dermal     | >2000 mg/kg[7]         |
| LD50                                   | Guinea Pig | Dermal     | 800 mg/kg[3]           |
| LC50                                   | Rat        | Inhalation | 1300 mg/m³ (4 h)[3][7] |

# Subchronic Toxicity and No-Observed-Adverse-Effect Levels (NOAELs)

Inhalation

Inhalation

Subchronic and developmental studies have identified key non-lethal adverse effects and established dose thresholds. The No-Observed-Adverse-Effect Level (NOAEL) is the highest exposure level at which no statistically or biologically significant increases in the frequency or severity of adverse effects are observed, while the Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest exposure level at which such effects are observed.[8]



| Table 2:<br>NOAELs and<br>LOAELs from<br>Key Inhalation<br>Studies |         |        |               |                                                                    |
|--------------------------------------------------------------------|---------|--------|---------------|--------------------------------------------------------------------|
| Effect                                                             | Species | NOAEL  | LOAEL         | Key Findings at<br>LOAEL                                           |
| Developmental<br>Toxicity                                          | Rabbit  | 10 ppm | 20 ppm        | Increased fetal<br>losses,<br>decreased fetal<br>weights           |
| Nasal Olfactory<br>Degeneration                                    | Rat     | 21 ppm | 70 ppm        | Degeneration of<br>the nasal<br>olfactory<br>epithelium            |
| Transient<br>Neurotoxicity                                         | Rat     | 27 ppm | Not specified | Effects include clonic convulsions and decreased motor activity[9] |
| Systemic Toxicity<br>(Subchronic)                                  | Rat     | 21 ppm | 70 ppm        | Decreased body<br>weights and<br>body weight<br>gains              |

# **Chronic Toxicity and Carcinogenicity**

The long-term effects of **iodomethane** exposure, particularly its carcinogenic potential, have been the subject of extensive study and regulatory debate.

# **Carcinogenicity Classifications**

Different regulatory and scientific bodies have evaluated the carcinogenicity of **iodomethane**, leading to varied classifications. This reflects the complexity of the evidence, which points



towards a non-genotoxic, threshold-based mechanism in rodents.

| Table 3: Carcinogenicity Classifications of lodomethane |                                                                                                            |
|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Agency/Body                                             | Classification                                                                                             |
| IARC (International Agency for Research on Cancer)      | Group 3: Not classifiable as to its carcinogenicity to humans[7][10]                                       |
| US EPA (Environmental Protection Agency)                | "Not Likely to Be Carcinogenic to Humans" at<br>doses that do not alter rat thyroid hormone<br>homeostasis |
| NTP (National Toxicology Program)                       | Delisted from the Report on Carcinogens[11]                                                                |
| California Proposition 65                               | Listed as a known carcinogen[3]                                                                            |

# **Summary of Chronic and Carcinogenicity Studies**

Long-term animal bioassays are the primary source of data on **iodomethane**'s carcinogenic potential. Early studies involving subcutaneous or intraperitoneal injections suggested some carcinogenic activity, but these routes are not relevant for typical human exposure.[1][11] More recent, relevant studies via inhalation and dietary routes have clarified the response.



| Table 4: Summary of Key Chronic Toxicity and Carcinogeni city Studies |         |                            |           |                          |                                                                                                     |
|-----------------------------------------------------------------------|---------|----------------------------|-----------|--------------------------|-----------------------------------------------------------------------------------------------------|
| Study Type                                                            | Species | Route                      | Duration  | Concentratio<br>ns/Doses | Key Findings                                                                                        |
| Combined<br>Chronic/Carci<br>nogenicity                               | Rat     | Inhalation                 | 104 weeks | 0, 5, 20, 60<br>ppm      | Increased thyroid follicular cell tumors in high-dose males; salivary gland metaplasia.             |
| Carcinogenici<br>ty                                                   | Mouse   | Dietary                    | 18 months | Up to 84<br>mg/kg/day    | Enlarged thyroids, follicular cell hyperplasia. Not considered carcinogenic under study conditions. |
| Tumorigenicit<br>y                                                    | Rat     | Subcutaneou<br>s Injection | Lifetime  | 10 or 20<br>mg/kg/week   | Local<br>subcutaneou<br>s sarcomas.<br>[1][12]                                                      |

# **Mechanisms of Toxicity**

The toxic effects of **iodomethane** are driven by distinct biochemical interactions. The primary mechanisms for neurotoxicity and thyroid carcinogenicity are now reasonably well understood.



### **Neurotoxicity: Glutathione Depletion**

The neurotoxic effects of **iodomethane** are strongly linked to its ability to deplete intracellular glutathione (GSH) in the central nervous system.[5] As a potent electrophile, **iodomethane** readily reacts with the nucleophilic thiol group of GSH. This rapid conjugation depletes the cell's primary defense against oxidative stress. The resulting decrease in GSH levels leaves neurons vulnerable to damage from reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[5][13] This mechanism is particularly relevant for the cerebellum.[5]



Click to download full resolution via product page

Proposed Mechanism of **Iodomethane** Neurotoxicity.

## **Carcinogenicity: Thyroid-Pituitary Axis Disruption**

The development of thyroid follicular cell tumors in rodents exposed to high concentrations of **iodomethane** is considered a non-genotoxic process. The key initiating event is the release of excess iodide from the metabolism of **iodomethane**.[14] High levels of iodide inhibit the synthesis and release of thyroid hormones (T3 and T4) from the thyroid gland. This decrease in circulating thyroid hormones is sensed by the pituitary gland, which responds by increasing its secretion of Thyroid-Stimulating Hormone (TSH).[14][15] Chronic, sustained elevation of TSH acts as a mitogenic stimulus on thyroid follicular cells, leading to hyperplasia (increased cell number) and hypertrophy (increased cell size).[16] This prolonged state of increased cell proliferation raises the probability of spontaneous mutations, which can ultimately lead to the development of tumors.[16] Rodents are known to be particularly sensitive to this mechanism of thyroid tumorigenesis.





Click to download full resolution via product page

Mechanism of **Iodomethane**-Induced Thyroid Tumors in Rodents.

# **Key Experimental Protocols**

The conclusions regarding **iodomethane** toxicity are based on standardized and rigorous experimental designs. Below are outlines of the methodologies for key studies.

# Combined Chronic Toxicity/Carcinogenicity Study (Rat, Inhalation)



This study was designed to assess the effects of long-term inhalation exposure.

- Test System: Sprague Dawley rats (60-70 per sex per group).
- Test Substance Administration: Whole-body inhalation of iodomethane at concentrations of 0, 5, 20, or 60 ppm.
- Exposure Duration: 6 hours per day, 5 days per week, for 104 weeks.
- Observations: Twice-daily mortality checks, daily clinical observations, periodic measurements of body weight, food consumption, and comprehensive hematology, clinical chemistry, and urinalysis.
- Pathology: Full necropsy and histopathological examination of a comprehensive set of tissues from all animals.



Click to download full resolution via product page

Workflow: Chronic Inhalation Study.

# **Developmental Toxicity Study (Rabbit, Inhalation)**

This study aimed to determine the potential for **iodomethane** to cause adverse effects on embryonic and fetal development. The rabbit is a standard non-rodent species for such studies. [17]

- Test System: New Zealand White rabbits (24 per group).
- Test Substance Administration: Whole-body inhalation at concentrations of 0, 10, or 20 ppm.



- Exposure Duration: 6 hours per day during the period of major organogenesis, gestation days 6 through 18 or 28.[18]
- Observations: Maternal clinical signs, body weight, and food consumption.
- Terminal Procedures: On gestation day 29, does are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[18][19]



Click to download full resolution via product page

Workflow: Developmental Toxicity Study.

#### Conclusion

**lodomethane** is a compound with moderate to high acute toxicity, primarily targeting the central nervous system and respiratory tract.[1] Its chronic toxicity and carcinogenicity profile in rodents is characterized by a non-genotoxic mechanism involving the disruption of the thyroid-pituitary axis, leading to thyroid follicular cell tumors at high doses.[9] This mechanism has a presumed threshold, supporting the US EPA's conclusion that it is "not likely to be carcinogenic to humans" at exposure levels that do not perturb thyroid homeostasis. The primary mechanism of neurotoxicity involves the depletion of glutathione, leading to oxidative stress in neuronal cells.[5] The divergence in carcinogenicity classifications among agencies highlights the importance of mechanistic data in modern risk assessment. For professionals in research and drug development, stringent adherence to safety protocols, including proper ventilation and personal protective equipment, is essential to mitigate the risks associated with this highly reactive and useful chemical.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. epa.gov [epa.gov]
- 2. Iodomethane Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Metabolism of iodomethane in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl iodide toxicity in rat cerebellar granule cells in vitro: the role of glutathione PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Iodomethane human health risk characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl Iodide (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 13. Neurotoxicity from glutathione depletion is dependent on extracellular trace copper -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-day inhalation toxicity study of methyl iodide in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. The rabbit as a model for reproductive and developmental toxicity studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prenatal developmental toxicity studies of inhaled methyl iodide vapor in rabbits reveal a susceptible window of exposure inducing late gestational fetotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Historical control data on prenatal developmental toxicity studies in rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicity and Carcinogenicity of Iodomethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122720#understanding-iodomethane-toxicity-and-carcinogenicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com